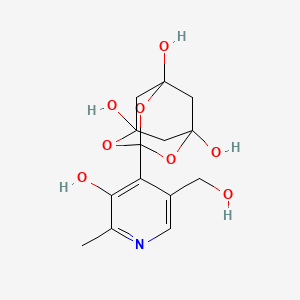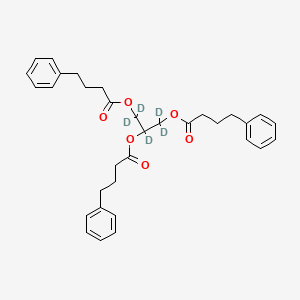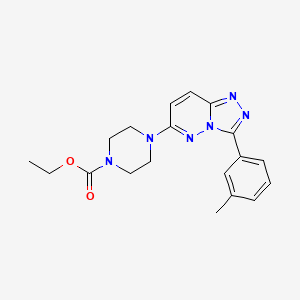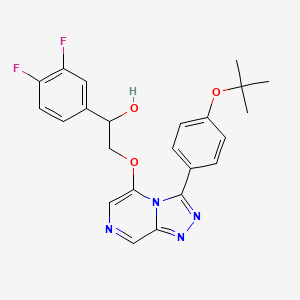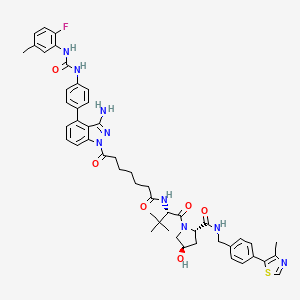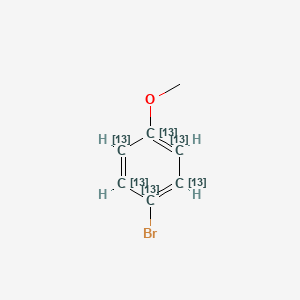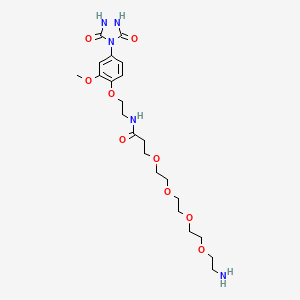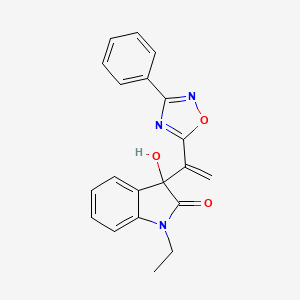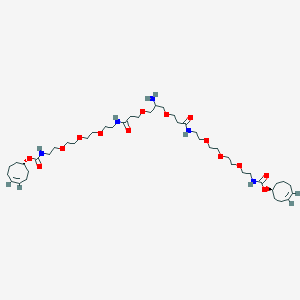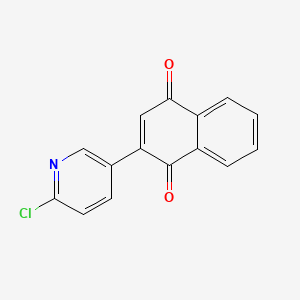
Anti-infective agent 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-infective agent 2 is a compound used to combat infections caused by various pathogens, including bacteria, viruses, fungi, and parasites. It is part of a broader class of anti-infective agents that are crucial in the treatment and prevention of infectious diseases. These agents work by inhibiting the growth and proliferation of infectious organisms, thereby aiding the immune system in clearing infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anti-infective agent 2 typically involves multiple steps, including the formation of key intermediates and final product purification. One common synthetic route involves the use of heterocyclic scaffolds containing nitrogen and oxygen atoms. For example, the synthesis of 1,2,4-oxadiazoles, which are known for their anti-infective properties, can be achieved through the reaction of nitriles with hydroxylamine under acidic conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards. Common industrial methods include the use of catalysts and solvents to facilitate the reactions and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Anti-infective agent 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including reflux and room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with varying functional groups .
Scientific Research Applications
Anti-infective agent 2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in research on microbial resistance and the development of new antimicrobial agents.
Medicine: Investigated for its potential use in treating various infectious diseases, including bacterial, viral, and fungal infections.
Industry: Utilized in the development of new pharmaceuticals and as a standard for quality control in the production of anti-infective drugs
Mechanism of Action
The mechanism of action of Anti-infective agent 2 involves the inhibition of key enzymes and pathways essential for the survival and proliferation of infectious organisms. For example, it may inhibit bacterial cell wall synthesis, disrupt viral replication, or interfere with fungal cell membrane integrity. The specific molecular targets and pathways vary depending on the type of pathogen and the structure of the compound .
Comparison with Similar Compounds
Anti-infective agent 2 can be compared with other similar compounds, such as:
1,2,4-Oxadiazoles: Known for their broad-spectrum anti-infective properties, including antibacterial, antiviral, and antifungal activities.
Sulfonamides: A class of compounds with antibacterial properties, often used in combination with other antibiotics to enhance efficacy.
Beta-lactams: A group of antibiotics that include penicillins and cephalosporins, known for their ability to inhibit bacterial cell wall synthesis
This compound is unique in its specific mechanism of action and its ability to target a wide range of pathogens, making it a valuable tool in the fight against infectious diseases.
Properties
Molecular Formula |
C15H8ClNO2 |
|---|---|
Molecular Weight |
269.68 g/mol |
IUPAC Name |
2-(6-chloropyridin-3-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C15H8ClNO2/c16-14-6-5-9(8-17-14)12-7-13(18)10-3-1-2-4-11(10)15(12)19/h1-8H |
InChI Key |
CQXWGFXLHLMTAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)C3=CN=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



